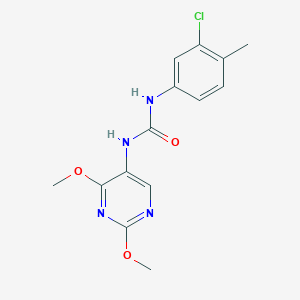
1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea, also known as CDU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. CDU is a urea-based compound that has been synthesized using various methods and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Molecular Interaction and Dimerization
One significant application of this compound is in the study of molecular interactions, specifically dimerization via hydrogen bonding. Beijer et al. (1998) reported on the strong dimerization capabilities of ureidopyrimidones, which are structurally similar to the queried compound, through quadruple hydrogen bonding. This property is essential in supramolecular chemistry for building complex molecular structures with high specificity and stability (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Herbicidal Activity
Another area of research application is in the development of new herbicides. Babczinski et al. (1995) explored the structure-activity relationships of substituted phenyltetrahydropyrimidinones (akin to the queried compound), which act as preemergence herbicides inhibiting carotenoid biosynthesis. This research highlighted the importance of specific structural features for herbicidal activity and provided insights into designing more effective agrochemicals (Babczinski, Blunck, Sandmann, Shiokawa, & Yasui, 1995).
Synthetic Methodologies
Research on synthetic methodologies involving the compound or its analogs has led to the development of novel chemical entities. Bonacorso et al. (2003) reported the synthesis of a new series of pyrimidinones, showcasing the versatility of reactions involving urea derivatives and their potential applications in creating compounds with varied biological activities (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).
Supramolecular Chemistry
The ureidopyrimidinone functionality, as found in the compound of interest, is a valuable building block in supramolecular chemistry. Its ability to form stable, self-complementary quadruple hydrogen bonds enables the construction of sophisticated molecular assemblies. These assemblies have potential applications in nanotechnology, drug delivery systems, and the development of new materials with customized properties.
Anticancer Research
In the field of medicinal chemistry, derivatives of urea, similar in structure to the queried compound, have been synthesized and evaluated for their anticancer properties. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, assessing their antiproliferative activity against various cancer cell lines. This research opens avenues for the development of new anticancer agents, highlighting the potential of urea derivatives in therapeutic applications (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-8-4-5-9(6-10(8)15)17-13(20)18-11-7-16-14(22-3)19-12(11)21-2/h4-7H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQMIXQYBJUAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


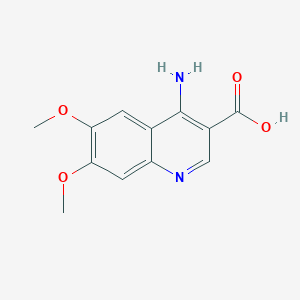

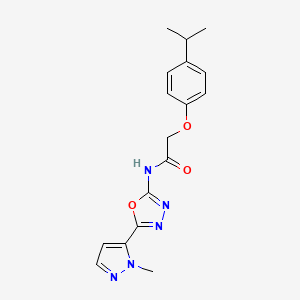
![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride](/img/structure/B2576229.png)
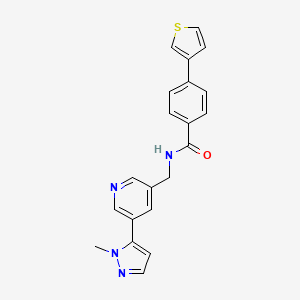
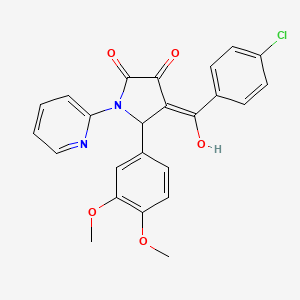
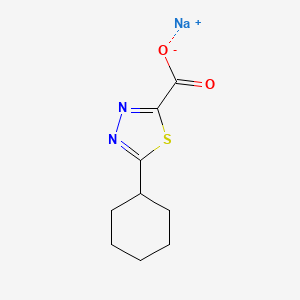
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2576235.png)
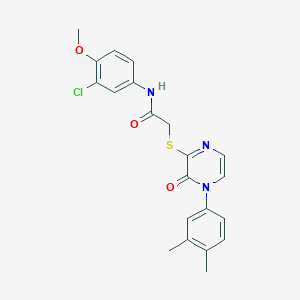
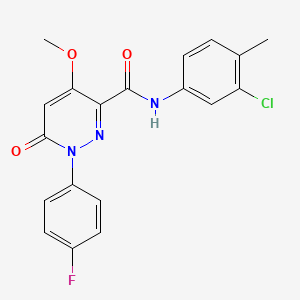

![N-[(3,5-Difluorophenyl)methyl]-6-(4-fluorophenyl)-8-oxo-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2576243.png)
